

Reproducibility of ASP8302 Experimental Findings: A Comparative Guide

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Compound of Interest

Compound Name: ASP8302
CAS No.: 1839583-42-4
Cat. No.: B12376992

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings for **ASP8302**, a novel positive allosteric modulator (PAM) of the muscarinic M3 receptor, with alternative treatments for underactive bladder (UAB). The information is intended to assist in evaluating the reproducibility of published data and to inform future research and development in this therapeutic area.

Executive Summary

ASP8302 has been investigated as a potential treatment for UAB, a condition characterized by impaired bladder contractility. As a positive allosteric modulator, it aims to enhance the effect of the endogenous neurotransmitter acetylcholine on the M3 receptors in the bladder, thereby improving detrusor muscle contraction and voiding efficiency. This guide summarizes key preclinical and clinical data for **ASP8302** and compares it with established, albeit not always effective, treatments for UAB, namely the muscarinic agonist bethanechol and the acetylcholinesterase inhibitor distigmine. While **ASP8302** has shown a favorable safety profile and some pro-voiding effects, particularly in male patients, its overall efficacy in clinical trials

has been limited. The following sections provide detailed data, experimental protocols, and visual representations of the underlying mechanisms to facilitate a thorough and objective assessment.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from preclinical and clinical studies of **ASP8302** and its alternatives.

Table 1: Preclinical Efficacy in Rat Models of Voiding Dysfunction

Compound	Dose	Model	Key Findings	Reference
ASP8302	0.1-1 mg/kg; i.v.	Midodrine and Atropine-induced dysfunction	Reduced residual urine volume and improved voiding efficiency.[1]	
ASP8302	1-3 mg/kg; i.v.	Bladder outlet obstruction	Reduced residual urine volume and improved voiding efficiency.[1]	
Distigmine Bromide	Not specified	Voiding dysfunction models	As effective as ASP8302 in improving voiding efficiency and reducing residual urine volume.[2]	

Table 2: Clinical Efficacy in Patients with Underactive Bladder

Drug	Dosage	Study Design	Primary Endpoint: Change in Post-Void Residual (PVR)	Key Secondary Endpoints	Reference
ASP8302	100 mg once daily for 4 weeks	Randomized, double-blind, placebo-controlled (NCT03702777)	Median change of -40.0 mL vs. -35.0 mL for placebo (p=0.960).[3] [4]	In males: Increased max. urine flow rate (Qmax) by 3.8 mL/s (p=0.031) and detrusor pressure at Qmax by 12.7 cm H2O (p=0.034).[3] [4]	
Bethanechol Chloride	50 mg four times daily for 6 weeks (in combination with PGE2)	Prospective, randomized, double-blind	Median PVR decreased from 426 mL to 325 mL (p < 0.015) in the active treatment group. Placebo group showed a non-significant decrease.[5]	Four of nine patients in the active group reported symptomatic improvement. [5]	
Bethanechol Chloride	Up to 60 mg/day	Retrospective analysis	Not a significant covariate for	-	

			PVR increase upon discontinuation.[6]	
Distigmine Bromide	5 mg three times daily for 4 weeks	Clinical trial	Statistically significant reduction in residual volume.[7]	Non-significant increase in maximum flow rate and detrusor pressure at maximum flow.[7]
Distigmine Bromide	Not specified	Retrospective analysis	Discontinuation was a significant covariate for PVR increase.[6]	-

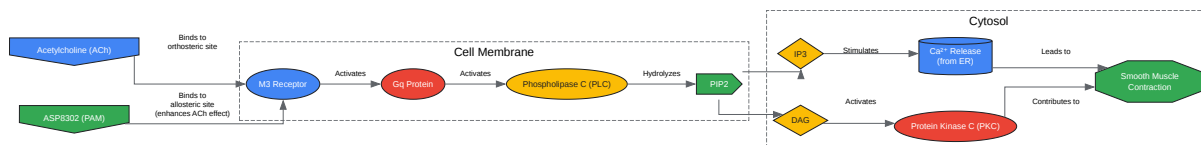
Table 3: Safety and Tolerability in Clinical Trials

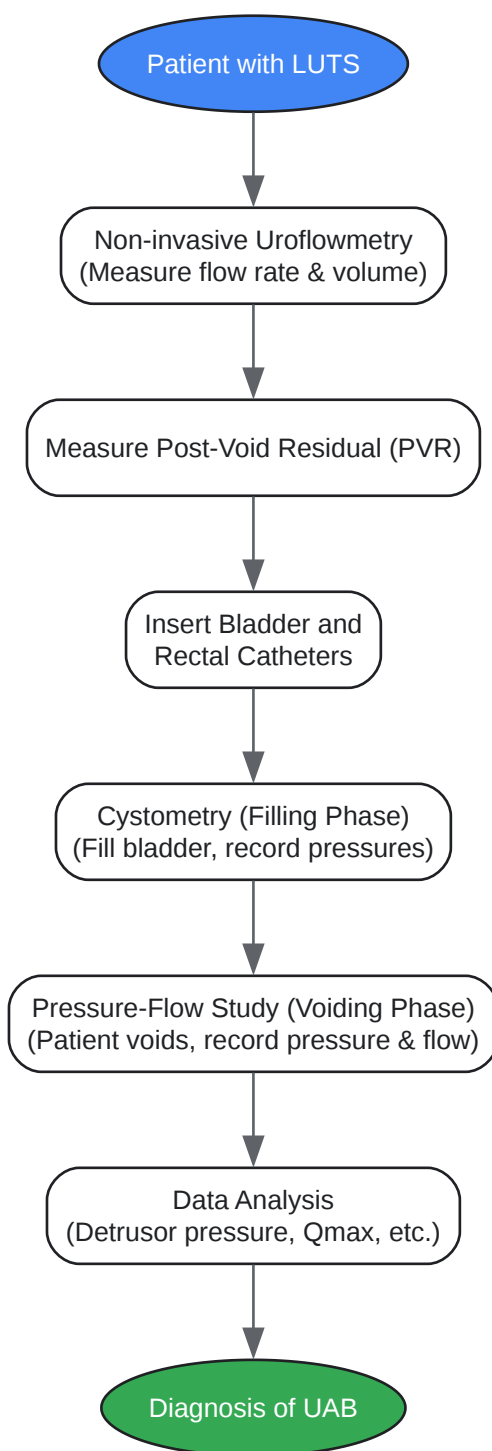
Drug	Incidence of Adverse Events	Common Adverse Events	Reference
ASP8302	33.3% (vs. 31.4% for placebo)[3][4]	Not specified to be different from placebo.	
Bethanechol Chloride	Not detailed in the provided study. Generally associated with cholinergic side effects.	Nausea, vomiting, diarrhea, visual impairment, headaches, bronchospasms.	
Distigmine Bromide	Generally well-tolerated in the study. [7]	Frequent defecation, fecal incontinence, diarrhea, frequent urination.[8]	

Signaling Pathways and Mechanisms of Action

ASP8302: Positive Allosteric Modulation of the M3 Receptor

ASP8302 acts as a positive allosteric modulator (PAM) at the muscarinic M3 receptor. This means it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, acetylcholine (ACh).[9][10] This binding event is thought to induce a conformational change in the receptor that enhances the affinity and/or efficacy of ACh. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[11][12][13][14]





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